molecular formula C32H42N6O4 B10819875 N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide

N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B10819875
M. Wt: 574.7 g/mol
InChI Key: QLBYDWATOPNXBG-XMMPIXPASA-N
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Description

    XL 188: is a potent and selective inhibitor of (ubiquitin-specific protease 7).

  • USP7 is an enzyme involved in deubiquitination, which regulates protein stability and cellular processes.
  • Preparation Methods

      Synthetic Routes: The synthetic route for XL 188 involves chemical reactions to assemble its molecular structure.

      Reaction Conditions: Specific reaction conditions (temperature, solvents, catalysts) are essential for its synthesis.

      Industrial Production: While I don’t have specific details on industrial production, it likely follows optimized synthetic routes at a larger scale.

  • Chemical Reactions Analysis

      Reactions: XL 188 may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These depend on the specific reactions. For example

      Major Products: The products formed depend on the specific reactions and functional groups present in XL 188.

  • Scientific Research Applications

      Chemistry: XL 188 can serve as a tool compound for studying USP7’s role in ubiquitin pathways.

      Biology: Researchers explore its impact on protein stability, cell signaling, and gene expression.

      Medicine: Investigated for potential therapeutic applications, especially in cancer treatment.

      Industry: Its use in drug discovery and development may lead to novel treatments.

  • Mechanism of Action

    • XL 188 inhibits USP7 by binding to its active site.
    • Molecular Targets: USP7 itself, affecting downstream proteins.

      Pathways: It modulates ubiquitin-mediated processes, impacting cellular homeostasis.

  • Comparison with Similar Compounds

      Uniqueness: XL 188’s selectivity for USP7 sets it apart.

      Similar Compounds: While I don’t have a comprehensive list, other USP inhibitors exist (e.g., P5091, FT671).

    Remember that XL 188’s properties and applications are continually explored, and further research may reveal additional insights. If you need more specific information, feel free to ask

    Properties

    Molecular Formula

    C32H42N6O4

    Molecular Weight

    574.7 g/mol

    IUPAC Name

    N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide

    InChI

    InChI=1S/C32H42N6O4/c1-24(25-6-4-3-5-7-25)20-30(40)37-14-11-32(42,12-15-37)22-38-23-33-28-21-26(8-9-27(28)31(38)41)34-29(39)10-13-36-18-16-35(2)17-19-36/h3-9,21,23-24,42H,10-20,22H2,1-2H3,(H,34,39)/t24-/m1/s1

    InChI Key

    QLBYDWATOPNXBG-XMMPIXPASA-N

    Isomeric SMILES

    C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCN4CCN(CC4)C)O)C5=CC=CC=C5

    Canonical SMILES

    CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCN4CCN(CC4)C)O)C5=CC=CC=C5

    Origin of Product

    United States

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